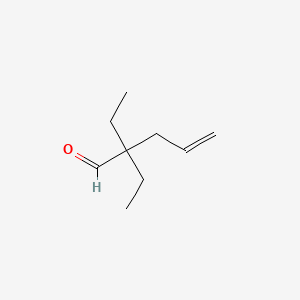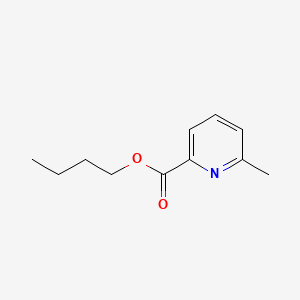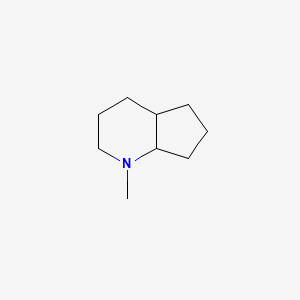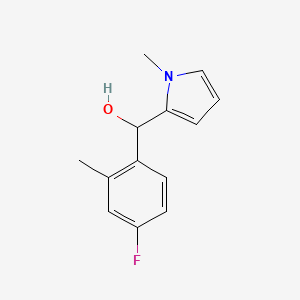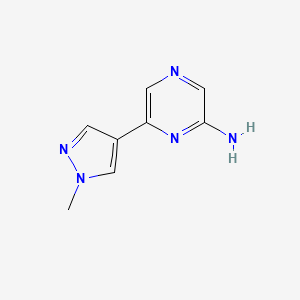
1,6-Bis(chloromethoxy)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(chloromethoxy)hexane is an organic compound with the molecular formula C8H16Cl2O2. It is a bifunctional molecule containing two chloromethoxy groups attached to a hexane backbone.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Bis(chloromethoxy)hexane can be synthesized through the chloromethylation of 1,6-hexanediol. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl ether intermediates, which then react with the hexanediol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
1,6-Bis(chloromethoxy)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form 1,6-hexanediol and hydrochloric acid.
Oxidation: Under specific conditions, the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted hexane derivatives.
Hydrolysis: 1,6-Hexanediol and hydrochloric acid.
Oxidation: Hexanedial or hexanedioic acid.
科学的研究の応用
1,6-Bis(chloromethoxy)hexane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create network polymers with enhanced mechanical properties.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and drug delivery systems.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1,6-Bis(chloromethoxy)hexane involves its reactivity towards nucleophiles and its ability to form covalent bonds with various substrates. The chloromethoxy groups act as leaving groups, facilitating nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of complex molecules and materials .
類似化合物との比較
Similar Compounds
1,4-Bis(chloromethoxy)butane: Similar structure but with a shorter carbon chain.
1,2-Bis(chloromethoxy)ethane: Even shorter carbon chain, leading to different physical and chemical properties.
1,4-Bis(chloromethoxy)-p-xylene: Contains an aromatic ring, resulting in distinct reactivity and applications.
Uniqueness
1,6-Bis(chloromethoxy)hexane is unique due to its longer carbon chain, which provides greater flexibility and spacing between reactive sites. This can be advantageous in the synthesis of polymers and complex molecules where spatial arrangement is crucial .
特性
CAS番号 |
56894-92-9 |
|---|---|
分子式 |
C8H16Cl2O2 |
分子量 |
215.11 g/mol |
IUPAC名 |
1,6-bis(chloromethoxy)hexane |
InChI |
InChI=1S/C8H16Cl2O2/c9-7-11-5-3-1-2-4-6-12-8-10/h1-8H2 |
InChIキー |
QHEYFBGFAQOPBZ-UHFFFAOYSA-N |
正規SMILES |
C(CCCOCCl)CCOCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



